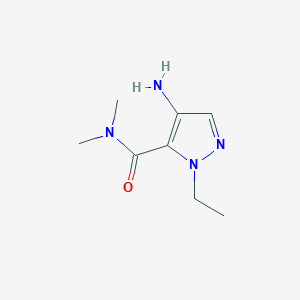

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide

CAS No.: 1004643-40-6

Cat. No.: VC4390199

Molecular Formula: C8H14N4O

Molecular Weight: 182.227

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004643-40-6 |

|---|---|

| Molecular Formula | C8H14N4O |

| Molecular Weight | 182.227 |

| IUPAC Name | 4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C8H14N4O/c1-4-12-7(6(9)5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |

| Standard InChI Key | MIFLWFMWDUUYGL-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)N)C(=O)N(C)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s pyrazole ring (1H-pyrazole) contains two adjacent nitrogen atoms at positions 1 and 2. Key substituents include:

-

Ethyl group at position 1, enhancing lipophilicity and steric bulk.

-

Amino group (-NH) at position 4, enabling hydrogen bonding and participation in electrophilic reactions.

-

N,N-Dimethyl carboxamide (-CON(CH)) at position 5, contributing to solubility and interactions with biological targets .

The IUPAC name, 4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide, reflects this substitution pattern. The SMILES notation CCN1C(=C(C=N1)N)C(=O)N(C)C and InChIKey MIFLWFMWDUUYGL-UHFFFAOYSA-N provide precise representations of its connectivity .

Comparative Molecular Properties

Table 1 contrasts this compound with structurally related pyrazole derivatives:

Synthetic Pathways and Industrial Production

Cyclocondensation Reactions

The primary synthesis route involves cyclocondensation of hydrazine derivatives with β-ketoamides or α,β-unsaturated carbonyl compounds. For example:

-

Hydrazine-carboxamide interaction: Ethyl hydrazine reacts with a β-ketoamide precursor under reflux in polar aprotic solvents (e.g., dimethylformamide) to form the pyrazole ring.

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes, improving yield (reported up to 85% under optimized conditions) .

Industrial-Scale Optimization

Continuous flow reactors are employed to enhance efficiency, with parameters optimized as follows:

-

Temperature: 80–120°C to balance reaction rate and byproduct formation.

-

Pressure: 1–3 atm to maintain solvent integrity.

-

Catalysts: Lewis acids (e.g., ZnCl) accelerate ring closure.

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

While exact solubility data remain limited, the LogP (octanol-water partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The N,N-dimethyl carboxamide moiety enhances aqueous solubility compared to non-polar pyrazole analogs.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1650 cm (amide C=O stretch) and 3350 cm (N-H stretch of amino group).

-

NMR:

Applications in Drug Development

Lead Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume